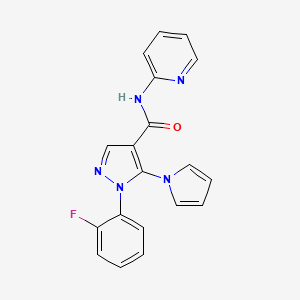
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, also known as FPYPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. In addition, 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is that it has been shown to have a high degree of selectivity for its target enzymes and proteins. This means that it is less likely to have off-target effects that could lead to unwanted side effects. However, one limitation of 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is that it can be difficult to synthesize in large quantities, which can limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is interest in developing new synthesis methods for 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide that could make it more widely available for research purposes.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and has a high degree of selectivity for its target enzymes and proteins. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide that could lead to new treatments for a variety of diseases.
Métodos De Síntesis
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-fluoroaniline, which is reacted with 2-bromopyridine to form 2-fluoro-N-(2-pyridinyl)aniline. This compound is then reacted with 1H-pyrrole-1-carboxaldehyde to form N-(2-pyridinyl)-5-(1H-pyrrol-1-yl)-2-fluoroaniline. Finally, this compound is reacted with 4-cyanopyrazole to form 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-pyridin-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-15-7-1-2-8-16(15)25-19(24-11-5-6-12-24)14(13-22-25)18(26)23-17-9-3-4-10-21-17/h1-13H,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUYOWLKGZQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC=N3)N4C=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6074895.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2-furancarboxamide](/img/structure/B6074903.png)

![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6074921.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6074937.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6074938.png)
![1-(1-azepanyl)-3-(3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074942.png)
![methyl [2-({(benzoylimino)[(4-phenoxyphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6074947.png)
![1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B6074954.png)
![methyl {1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6074962.png)
![4-(4-bromophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6074980.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6074991.png)
![N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075002.png)